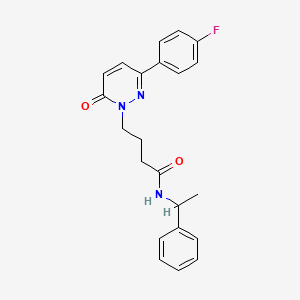

4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide is a derivative of pyridazinone, a class of compounds known for their wide range of biological activities. Pyridazinones have been the subject of extensive research due to their potential therapeutic applications, particularly in the treatment of cancer, as well as their antiangiogenic and antioxidant properties .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves multiple steps, including alkylation and hydrazinolysis. For instance, a related compound, 4-[4-(3-pyridinyl)-1H-imidazol-1-yl]-1-butanamine, was synthesized with an overall yield of 70% and a purity of 97% . The process was optimized to overcome harsh and dangerous reaction conditions, with factors such as the concentration of NaOH, reaction temperature, and solvent choice being critical to the yield of the product . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

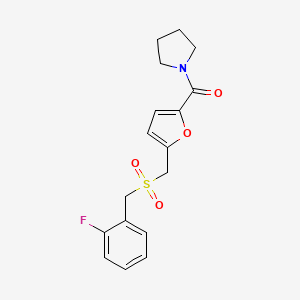

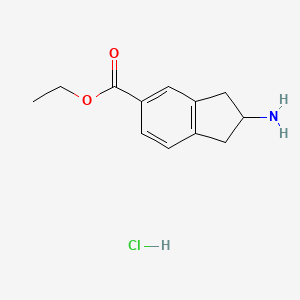

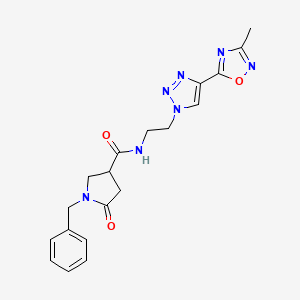

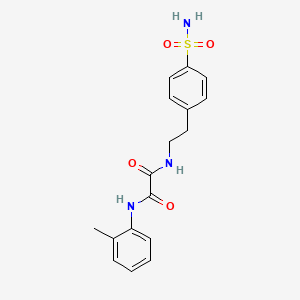

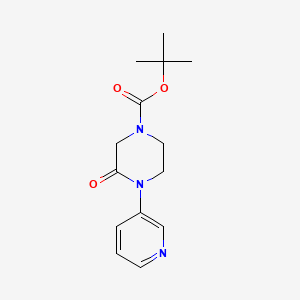

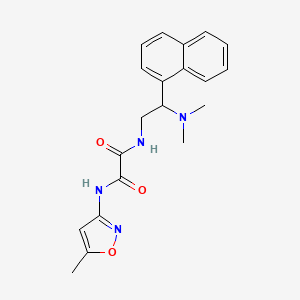

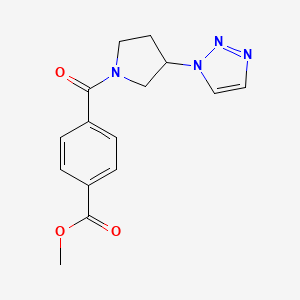

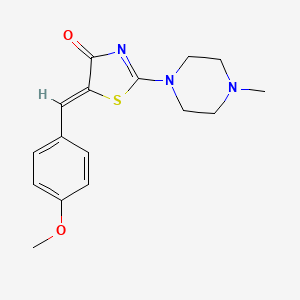

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be modified with various substituents to enhance biological activity. In the case of the compounds studied in paper , chloro and fluoro substituents were introduced on the phenyl ring, and different aliphatic or cyclic saturated amino groups were attached to the pyridazinone core. These modifications are likely to influence the molecular interactions and biological efficacy of the compounds.

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives is influenced by the substituents on the core structure. The presence of electron-withdrawing groups such as fluorine can affect the electron density of the molecule, potentially altering its reactivity in biological systems or in further chemical modifications. The specific chemical reactions that this compound undergoes were not discussed in the provided papers, but it can be inferred that its reactivity would be similar to other pyridazinone derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. These properties are determined by the molecular structure and the nature of the substituents. For example, the introduction of a fluorine atom can increase the lipophilicity of the compound, potentially affecting its absorption and distribution in biological systems. The compounds synthesized in paper were characterized by spectral techniques, which are essential for confirming the structure and purity of the synthesized compounds. The antioxidant activities of these compounds were also assessed, with one derivative showing better hydroxyl radical scavenging activity than the standard ascorbic acid .

Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

- Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : A study by Sagyam et al. (2009) detailed the synthesis of pyrrolo[1,2-b]pyridazine derivatives, demonstrating a new approach to synthesizing this class of compounds, which could have potential applications in medicinal chemistry and drug design (Sagyam et al., 2009).

Potential in Anticancer, Antiangiogenic, and Antioxidant Research

- Anticancer, Antiangiogenic, and Antioxidant Agents : Kamble et al. (2015) synthesized and evaluated new pyridazinone derivatives for their potential in inhibiting cancer cell viability, angiogenesis, and oxidative stress, highlighting the therapeutic possibilities of these compounds in cancer treatment (Kamble et al., 2015).

Neurokinin-1 Receptor Antagonist Applications

- Orally Active Neurokinin-1 Receptor Antagonist : A study by Harrison et al. (2001) developed an orally active neurokinin-1 receptor antagonist, highlighting its potential use in clinical settings for conditions related to emesis and depression (Harrison et al., 2001).

Propiedades

IUPAC Name |

4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-16(17-6-3-2-4-7-17)24-21(27)8-5-15-26-22(28)14-13-20(25-26)18-9-11-19(23)12-10-18/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWHOMKKWXGZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011859.png)

![5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B3011862.png)

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)